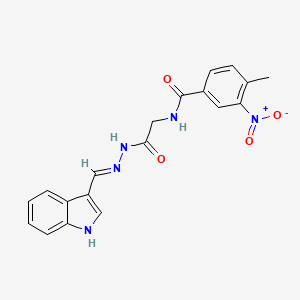
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes an indole moiety, a hydrazone linkage, and a nitrobenzamide group, making it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate
Starting Materials: 1H-indole-3-carbaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the hydrazone intermediate.
-
Coupling with 4-Methyl-3-nitrobenzoyl Chloride
Starting Materials: The hydrazone intermediate and 4-methyl-3-nitrobenzoyl chloride.
Reaction Conditions: The coupling reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
-
Reduction
- The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.
-
Substitution
- The benzamide group can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Anticancer Agents: Investigated for its cytotoxic properties against various cancer cell lines.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide involves its interaction with cellular targets such as enzymes or receptors. The indole moiety can intercalate with DNA, disrupting replication and transcription processes, while the nitrobenzamide group can undergo bioreduction to form reactive intermediates that induce cytotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-chloro-3-nitrobenzamide: Similar structure with a chloro substituent instead of a methyl group.
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-aminobenzamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
Functional Groups: The combination of an indole moiety, hydrazone linkage, and nitrobenzamide group is unique, providing a distinct set of chemical and biological properties.
Biological Activity: Exhibits a unique profile of biological activities, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-12-6-7-13(8-17(12)24(27)28)19(26)21-11-18(25)23-22-10-14-9-20-16-5-3-2-4-15(14)16/h2-10,20H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXRXRLUYGKPF-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[(Dimethylsulfamoyl)amino]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2823430.png)
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2823434.png)
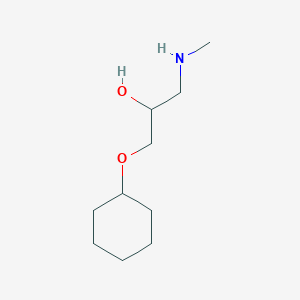
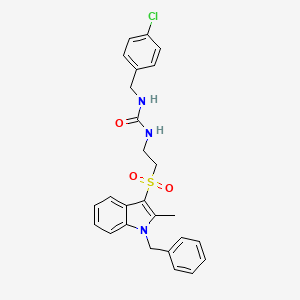
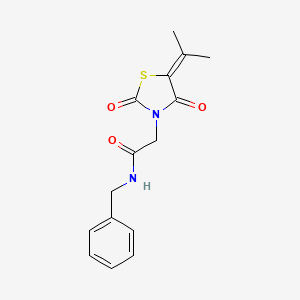
![2-(cyclopentylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2823441.png)
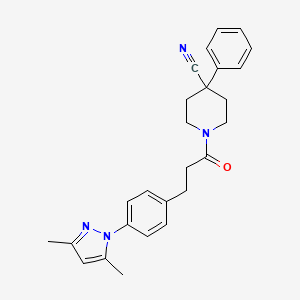
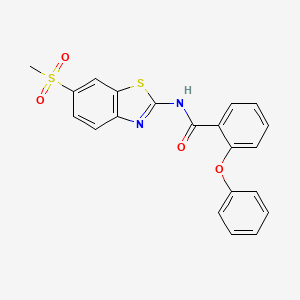
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2823445.png)
![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)
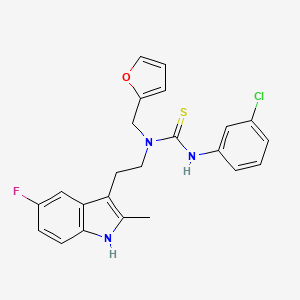
![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)
